1-(5-Fluoro-2-methylphenyl)propan-1-ol
Description
Significance of Fluorine in Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, the introduction of fluorine can enhance several pharmacokinetic and physicochemical properties of a drug candidate. These improvements may include increased metabolic stability, enhanced membrane permeability, and greater binding affinity to target proteins. orgsyn.org It is estimated that approximately 20% of all pharmaceuticals and 30-35% of agrochemicals contain at least one fluorine atom, underscoring the element's importance in these sectors. The synthesis of these fluorinated compounds often requires specialized reagents and methods, as naturally occurring organofluorine compounds are rare.
Overview of Arylpropanol Structures and Their Chemical Relevance
Arylpropanols are a class of organic compounds characterized by a propanol (B110389) chain attached to an aromatic ring. The "1-propanol" designation indicates that the hydroxyl group is located on the first carbon of the propane (B168953) chain, the same carbon that is attached to the aryl group. This structural motif is a common feature in a variety of biologically active molecules and serves as a key intermediate in organic synthesis.
The versatility of the arylpropanol scaffold stems from the numerous synthetic transformations it can undergo. The hydroxyl group can be oxidized, esterified, or replaced, while the aromatic ring can be further functionalized. The specific nature and position of substituents on the aryl ring can significantly influence the compound's chemical and biological properties. For instance, arylpropanols are precursors to chalcones, a class of compounds with a wide range of reported biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKMFPCOYAVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 5 Fluoro 2 Methylphenyl Propan 1 Ol
Direct Synthesis Approaches
Direct approaches to 1-(5-fluoro-2-methylphenyl)propan-1-ol typically start from a readily available ketone, 1-(5-fluoro-2-methylphenyl)propan-1-one (B7859873). The carbonyl group of the ketone is then reduced to the corresponding alcohol.
Reduction of Ketone Precursors to this compound
The reduction of the carbonyl group in 1-(5-fluoro-2-methylphenyl)propan-1-one is a common and effective method for the synthesis of this compound. This transformation can be accomplished using various reducing agents and conditions.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695). chemguide.co.uk The hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of 1-(5-fluoro-2-methylphenyl)propan-1-one. chemguide.co.ukpressbooks.pub This is followed by a workup step, usually with water or a dilute acid, to protonate the resulting alkoxide and yield the final alcohol product. masterorganicchemistry.comyoutube.com This method is favored for its operational simplicity and the mild reaction conditions required. rsc.org
Table 1: Chemical Reduction of 1-(5-fluoro-2-methylphenyl)propan-1-one
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|
Catalytic hydrogenation is another effective method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include precious metals like palladium (Pd), platinum (Pt), or rhodium (Rh) supported on carbon. A patent for the synthesis of a similar compound, 2-methyl-1-phenyl-1-propanol, mentions the reduction of isobutyrophenone (B147066) using high-pressure hydrogen in the presence of a noble metal catalyst. google.com This approach, while effective, often requires specialized high-pressure equipment.
Table 2: Catalytic Hydrogenation of 1-(5-fluoro-2-methylphenyl)propan-1-one
| Catalyst | Hydrogen Source | Typical Conditions | Product |
|---|
Organometallic Reagent-Mediated Syntheses for Arylpropanols (e.g., Organomagnesium Reagents, n-Butyllithium/Copper Bromide-Dimethyl Sulfide (B99878) Complexes)
Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of arylpropanols from different starting materials.
Grignard reagents (organomagnesium halides) are frequently used to synthesize alcohols. libretexts.orgodinity.com For the synthesis of this compound, a Grignard reagent could be prepared from an appropriate aryl halide, such as 1-bromo-5-fluoro-2-methylbenzene. This Grignard reagent would then react with propanal in an ether-based solvent like diethyl ether or tetrahydrofuran. odinity.com The subsequent acidic workup would yield the desired secondary alcohol. odinity.com The synthesis of a similar compound, 2-methyl-1-phenyl-1-propanol, has been reported with a high yield of 91.1% using a Grignard reagent. google.com
Organolithium reagents, often used in combination with copper salts, can also be employed. For instance, n-butyllithium can be used to generate a lithiated species from a suitable precursor. A study on the synthesis of fluoromethanoprolines utilized s-butyllithium for the lithiation of N-Boc-5-fluoro-methanopyrrolidines. nih.gov This approach allows for the introduction of functional groups through subsequent reactions.
Table 3: Organometallic Synthesis of this compound
| Organometallic Reagent | Electrophile | Solvent | Product |
|---|---|---|---|
| 5-Fluoro-2-methylphenylmagnesium bromide | Propanal | Diethyl ether/THF | This compound |
Multi-component Reactions and Convergent Synthetic Routes for Fluorinated Arylpropanols
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. jocpr.comnih.gov This approach offers advantages in terms of atom economy and reduced synthetic steps. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of fluorinated arylpropanols. For example, a reaction could potentially be designed involving a fluorinated benzaldehyde (B42025), a nucleophile, and an electrophile to construct the desired scaffold in a convergent manner. The Biginelli reaction, a well-known three-component reaction, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. researchgate.net This highlights the potential of MCRs in creating complex molecules from simple precursors.
Process Optimization in this compound Synthesis for Yield and Selectivity
Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity. Key parameters that can be adjusted include reaction temperature, solvent, catalyst, and reaction time.
For reductions using sodium borohydride, controlling the temperature, often by using an ice bath, can help manage the reaction rate. rsc.org In Grignard reactions, the purity of the magnesium and the dryness of the solvent are critical for achieving high yields. odinity.com A patent for the preparation of 2-methyl-1-phenyl-1-propanol highlights the importance of reaction time and temperature control during the Grignard reaction and subsequent hydrolysis to achieve a high yield and purity. google.com
In catalytic hydrogenations, the choice of catalyst and support, as well as the optimization of hydrogen pressure and temperature, can significantly impact the reaction's efficiency and selectivity.
Table 4: Parameters for Optimization in the Synthesis of this compound
| Synthetic Method | Parameter to Optimize | Effect on Yield/Selectivity |
|---|---|---|
| Sodium Borohydride Reduction | Temperature, Solvent | Controls reaction rate and side reactions |
| Grignard Reaction | Purity of Mg, Solvent dryness, Temperature | Affects Grignard reagent formation and subsequent addition |
Asymmetric Synthesis of 1 5 Fluoro 2 Methylphenyl Propan 1 Ol and Chiral Analogs
Chiral Catalyst-Mediated Reductions of Prochiral Ketones
The most direct approach to chiral 1-(5-fluoro-2-methylphenyl)propan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-fluoro-2-methylphenyl)propan-1-one (B7859873). This transformation can be achieved with high enantioselectivity using various chiral catalysts.
Asymmetric Transfer Hydrogenation Utilizing Metal Complexes (e.g., Iron Precatalysts, Rhodium Catalysts)
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones. This technique typically employs a simple hydrogen source, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal complex.
Iron Precatalysts: Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention for catalytic applications. researchgate.net Iron(II) complexes bearing chiral tetradentate ligands have been developed as effective precatalysts for the ATH of prochiral ketones. chemrxiv.org These catalysts, often generated in situ, can reduce a variety of aryl ketones to their corresponding chiral alcohols with good to excellent yields and enantioselectivities. chemrxiv.org While direct data for the reduction of 1-(5-fluoro-2-methylphenyl)propan-1-one is not extensively reported, the general success of these iron-based systems on analogous substrates suggests their applicability. The enantiomeric excess (ee) of the product can be influenced by factors such as the ligand structure, the hydrogen source, and the reaction conditions. For instance, the use of an enantiopure (S,S)-catalyst typically yields the (R)-alcohol. chemrxiv.org
Rhodium Catalysts: Rhodium complexes are among the most successful catalysts for asymmetric hydrogenation and transfer hydrogenation. williams.edu Chiral rhodium(I) complexes, functionalized with a variety of chiral phosphorus ligands, have been extensively used for the reduction of prochiral ketones, yielding optically active alcohols with high enantioselectivity. williams.eduthieme-connect.com For instance, rhodium catalysts paired with ligands such as Binapine have demonstrated excellent enantioselectivities (up to 99% ee) in the asymmetric hydrogenation of various substituted pyridine (B92270) ketones under mild conditions. bldpharm.com Similarly, tethered rhodium complexes have been effectively used in the ATH of 4-quinolone derivatives, yielding the corresponding alcohols with high enantiomeric excesses. chemicalbook.com The reaction of 1-(trifluoromethyl)alkenes with arylboroxines in the presence of a chiral diene-rhodium catalyst has been shown to produce chiral 1,1-difluoroalkenes with high enantioselectivity (≥95% ee), showcasing the utility of rhodium catalysts in controlling stereochemistry in fluorinated molecules. chemtube3d.com
A representative table of results for the rhodium-catalyzed asymmetric hydrogenation of a related ketone is shown below:
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Conv. (%) | ee (%) | Ref. |
| 1 | 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ | Toluene | 30 | >99 | 99 (R) | bldpharm.com |
| 2 | 2-Benzoylpyridine | [Rh(COD)Binapine]BF₄ | Toluene | 30 | >99 | 98 (R) | bldpharm.com |
Application of Chiral Borane (B79455) Reagents (e.g., (-)-B-chloro-diisopinocampheyl-borane)
Chiral borane reagents are highly effective for the stoichiometric asymmetric reduction of prochiral ketones. One of the most prominent examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine as a catalyst in conjunction with a stoichiometric borane source like borane-dimethyl sulfide (B99878) complex (BMS) or catecholborane. researchgate.netresearchgate.net
The CBS reduction is known for its high enantioselectivity across a broad range of ketones. wikipedia.org The proposed mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst, which then coordinates to the ketone in a sterically controlled manner, leading to a highly face-selective hydride transfer. wikipedia.org This method is particularly effective for producing chiral alcohols with high enantiomeric excess. researchgate.net The reaction must be conducted under anhydrous conditions as the presence of water can significantly impact the enantioselectivity. researchgate.net
Another widely used chiral borane reagent is (-)-B-chlorodiisopinocampheylborane (DIP-Chloride™). This reagent provides excellent enantioselectivity in the reduction of aryl alkyl ketones. The reduction of 1-(5-fluoro-2-methylphenyl)propan-1-one with (-)-DIP-Chloride would be expected to yield the corresponding (S)-alcohol with high enantiopurity. The workup procedure typically involves treatment with diethanolamine (B148213) to break up the borinate ester complex and facilitate the isolation of the chiral alcohol.
Enzymatic Transformations and Biocatalysis for Enantioselective Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity.
Enantioselective Bioreductions by Alcohol Dehydrogenases
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors (NAD⁺/NADH or NADP⁺/NADPH). chemicalbook.com In the reverse direction, they are powerful tools for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov
The stereochemical outcome of ADH-catalyzed reductions is often predictable by Prelog's rule, which states that the hydride is delivered to the re-face of the carbonyl, leading to the (S)-alcohol. However, anti-Prelog ADHs are also known, providing access to the (R)-enantiomer. The choice of the specific ADH, often from organisms like Lactobacillus kefir or Rhodococcus species, is crucial for achieving high enantioselectivity for a given substrate. nih.gov For instance, the ADH from Lactobacillus kefir is known to produce (R)-alcohols, while the ADH from Rhodococcus aetherivorans typically yields (S)-alcohols. nih.gov The primary alcohols are generally better substrates for ADH-catalyzed oxidation than secondary alcohols. chemicalbook.com
Lipase-Catalyzed Kinetic Resolutions in Propanol (B110389) Synthesis
Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In a lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated at a faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in enantiomerically enriched forms.
Lipases, such as those from Candida antarctica (CAL-B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, are commonly employed for this purpose. nih.govscielo.org.mx The choice of lipase (B570770), acyl donor (e.g., vinyl acetate), and solvent can significantly influence the efficiency and enantioselectivity (expressed as the enantiomeric ratio, E). scielo.org.mx For example, in the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777), Novozym 435 was found to be highly effective. nih.gov Research on the lipase-catalyzed kinetic resolution of rac-2-(3-methoxy-4-methylphenyl)propan-1-ol, a structural analog of the target compound, has demonstrated the feasibility of this approach. sigmaaldrich.com
Below is a table summarizing the results of a lipase screening for the kinetic resolution of a related flavan-4-ol:
| Entry | Lipase | Time (h) | Conv. (%) | ees (%) | eep (%) | E-value | Ref. |
| 1 | Novozym 435 (CAL-B) | 24 | 48 | 85 | >99 | >200 | scielo.org.mx |
| 2 | AK (from P. fluorescens) | 1 | 50 | >99 | 98 | >200 | scielo.org.mx |
| 3 | PS-D (from P. cepacia) | 48 | 49 | 95 | >99 | >200 | scielo.org.mx |
Stereoselective Alkylation and Condensation Reactions for Chiral Centers
An alternative to the asymmetric reduction of a pre-formed ketone is the construction of the chiral center through a stereoselective carbon-carbon bond-forming reaction.
A powerful strategy for asymmetric alkylation involves the use of chiral auxiliaries. wikipedia.org These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries used for the diastereoselective alkylation of enolates.
In the context of synthesizing this compound, this approach would involve the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with 5-fluoro-2-methylbenzoyl chloride. The resulting N-acyl oxazolidinone can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with an ethylating agent like ethyl iodide. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the stereocenter with high control. Finally, the chiral auxiliary is cleaved under mild conditions to afford the enantiomerically enriched carboxylic acid, which can then be reduced to the target alcohol. This method allows for the synthesis of either enantiomer of the final product by selecting the appropriate enantiomer of the chiral auxiliary.
Determination of Enantiomeric Excess in Chiral Synthetic Products
The determination of enantiomeric excess is a fundamental aspect of characterizing chiral molecules, providing a measure of their optical purity. sigmaaldrich.com For chiral alcohols like this compound and its analogs, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most widely adopted and reliable analytical technique. chiralpedia.comnih.gov
The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase. sigmaaldrich.com This results in the formation of transient diastereomeric complexes with varying stabilities, leading to different retention times for each enantiomer and allowing for their separation and quantification. sigmaaldrich.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a broad range of chiral compounds, including aromatic alcohols. researchgate.netnih.gov
The selection of the mobile phase is crucial for achieving optimal separation. Typically, a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a polar organic modifier, like ethanol (B145695) or isopropanol, is used. sigmaaldrich.comnih.gov The composition of the mobile phase can be fine-tuned to modulate the retention and resolution of the enantiomers. For basic analytes, the addition of a small amount of an amine, such as diethylamine, can improve peak shape and separation. nih.govresearchgate.net
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The formula for enantiomeric excess (% ee) is:
% ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Below is a representative data table illustrating the type of information obtained from the chiral HPLC analysis of analogous aromatic alcohols.
| Compound | Chiral Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Detection (nm) | Resolution (Rs) | Reference |
| Arotinolol | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Hexane/Ethanol/Diethylamine/Triethylamine (30:70:0.1:0.1) | 0.4 | 315 | 3.033 | researchgate.net |
| Propranolol | ChiralPak IA | n-Heptane/Ethanol/Diethylamine (80:20:0.1) | Not Specified | Not Specified | 1.75 | researchgate.net |
| Metipranolol | Chiralcel OD | Hexane/Propan-2-ol/Diethylamine | Not Specified | 278 | Not Specified | nih.gov |
| 1-Phenyl-1-propanol | Chiralcel OD-H | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |
This table demonstrates the common parameters reported in chiral HPLC method development. The specific conditions would need to be optimized for this compound to achieve baseline separation of its enantiomers, enabling accurate determination of the enantiomeric excess of the synthesized product.
Chemical Reactions and Transformations of 1 5 Fluoro 2 Methylphenyl Propan 1 Ol
Oxidation Reactions of the Secondary Hydroxyl Group
The secondary hydroxyl group on the propanol (B110389) side chain of 1-(5-fluoro-2-methylphenyl)propan-1-ol is susceptible to oxidation to form the corresponding ketone, 1-(5-fluoro-2-methylphenyl)propan-1-one (B7859873). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. imperial.ac.uk
Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). imperial.ac.uk Activated dimethyl sulfoxide (B87167) (DMSO) reagents, such as in the Swern and Moffatt oxidations, offer milder conditions. imperial.ac.uk Another effective method involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) in catalytic amounts with a co-oxidant like N-methylmorpholine-N-oxide (NMO). imperial.ac.uk
The general transformation is depicted below:
Image of the oxidation reaction of this compound to 1-(5-fluoro-2-methylphenyl)propan-1-one.
Table 1: Common Reagents for the Oxidation of Secondary Alcohols
| Reagent System | Description |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, typically used in dichloromethane. |
| Pyridinium Dichromate (PDC) | Similar to PCC, can be used in various solvents and is nearly neutral. imperial.ac.uk |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | A widely used method that operates at low temperatures, minimizing side reactions. |
| TPAP/NMO | A catalytic system that is mild and efficient for oxidizing primary and secondary alcohols. imperial.ac.uk |
In a related context, the oxidation of a structurally similar compound, 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran, to its corresponding sulfone was achieved using 3-chloroperoxybenzoic acid (m-CPBA). nih.gov This indicates that the fluorinated methylphenyl moiety is stable to certain oxidative conditions.
Nucleophilic and Electrophilic Substitution Reactions on the Fluorinated Aromatic Ring
The fluorinated aromatic ring of this compound can undergo both nucleophilic and electrophilic substitution reactions, although the substitution pattern is influenced by the existing substituents.
Nucleophilic Aromatic Substitution (SNAr):
The fluorine atom, being highly electronegative, can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups in the ortho and para positions. nih.gov In the case of this compound, the ring is not strongly activated for SNAr. The methyl group is electron-donating, and the 1-hydroxypropyl group has a weak activating effect. However, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom may be possible.
For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene have shown that the fluorine atom can be displaced by various nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, often requiring heat and a base like potassium carbonate in a polar aprotic solvent like DMF. nih.gov
Electrophilic Aromatic Substitution (EAS):
The directing effects of the substituents on the aromatic ring will govern the regioselectivity of electrophilic aromatic substitution reactions. The methyl group is an ortho, para-director and an activating group. The fluorine atom is also an ortho, para-director but is a deactivating group. The 1-hydroxypropyl group is a weak ortho, para-director and deactivating.
Given the positions of the existing substituents, the potential sites for electrophilic attack are C4 and C6. The steric hindrance from the adjacent methyl and 1-hydroxypropyl groups might influence the accessibility of these positions to incoming electrophiles.
Functional Group Interconversions on the Propanol Side Chain
The hydroxyl group of the propanol side chain is a key site for functional group interconversions. imperial.ac.uk It can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in SN2 reactions. ub.eduvanderbilt.edu This allows for the introduction of a wide range of functional groups at this position.
Conversion to Alkyl Halides:
The alcohol can be converted to the corresponding alkyl chloride, bromide, or iodide. vanderbilt.edu Reagents for this transformation include:
For chlorides: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). vanderbilt.edulibretexts.org
For bromides: Phosphorus tribromide (PBr3). vanderbilt.edu
For iodides: A two-step process involving conversion to a tosylate followed by reaction with sodium iodide (Finkelstein reaction). vanderbilt.edu
These reactions typically proceed with an inversion of stereochemistry at the chiral center if one exists. libretexts.orglibretexts.org
Table 2: Reagents for the Conversion of Alcohols to Alkyl Halides
| Target Halide | Reagent(s) |
| Alkyl Chloride | SOCl2, PCl5, Ph3P/CCl4 vanderbilt.edu |
| Alkyl Bromide | PBr3, Ph3P/CBr4 vanderbilt.edu |
| Alkyl Iodide | Ph3P/DEAD/MeI, NaI in acetone (B3395972) (from tosylate) vanderbilt.edu |
Displacement with Other Nucleophiles:
Once converted to a sulfonate ester (e.g., tosylate), the side chain can react with a variety of nucleophiles. vanderbilt.edu For example, reaction with sodium azide (B81097) (NaN3) would yield the corresponding azide, which can be further reduced to an amine. vanderbilt.edu
Cycloaddition Processes and Subsequent Functional Group Modifications in Related Compounds
While this compound itself is not directly involved in cycloaddition reactions, its derivatives can be precursors for such transformations. For example, modification of the propanol side chain could introduce unsaturation, creating a dienophile or a diene.
Furan (B31954) derivatives, which share some structural similarities with the phenyl group, are known to participate in Diels-Alder reactions, although they are less reactive than carbocyclic dienes like cyclopentadiene. ucm.esquimicaorganica.org The reactivity of the furan ring in these [4+2] cycloadditions is influenced by substituents. ucm.es
In a different context, allenes bearing a phenylsulfonyl group have been shown to undergo [2+2] cycloaddition reactions with enol ethers under high pressure. researchgate.net It is conceivable that a derivative of this compound, if converted to a suitable allene, could participate in similar reactions.
Furthermore, tandem cyclization reactions of o-hydroxyphenyl propargyl alcohols with thionucleophiles have been reported to produce benzofurans. scispace.com This highlights a pathway where an alkyne-containing analogue of the title compound could undergo cyclization to form a heterocyclic system.
Role of 1 5 Fluoro 2 Methylphenyl Propan 1 Ol As a Chemical Intermediate
Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds
The development of novel therapeutic agents and advanced materials often relies on the construction of intricate molecular architectures. Fluorinated organic scaffolds are particularly valuable due to the beneficial properties conferred by fluorine atoms.
The synthesis of complex structures often begins with simpler, well-defined precursors. While direct synthetic data for 1-(5-Fluoro-2-methylphenyl)propan-1-ol in this specific role is not extensively detailed in publicly available literature, the general principles of organic synthesis support its utility. The hydroxyl group of the propanol (B110389) side chain can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. Furthermore, the aromatic ring can undergo various transformations, allowing for the elaboration of more complex frameworks. For instance, similar fluorinated aryl alcohols are utilized in multi-step syntheses to build scaffolds for various applications, from liquid crystals to bioactive molecules. mdpi.com
The creation of fluorinated oxetanes, for example, highlights the demand for specialized fluorinated building blocks in drug discovery. nih.gov These cyclic ethers are prized for their unique structural and electronic properties. The synthesis of such complex scaffolds often involves the strategic use of precursors that can undergo cyclization reactions, a role for which derivatives of this compound would be well-suited.
Table 1: Examples of Complex Fluorinated Scaffolds
| Scaffold Type | Potential Application | Synthetic Strategy |
|---|---|---|
| Fluorinated Oxetanes | Drug Discovery | Catalytic conversion of epoxides |
| Fluorinated Mesogens | Liquid Crystal Displays | Multi-step synthesis from fluorinated precursors |
Building Block for Heterocyclic Compound Synthesis Bearing the Fluoro-Methylphenyl Moiety
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. The incorporation of a fluoro-methylphenyl group into a heterocyclic system can significantly influence the biological activity and pharmacokinetic properties of the resulting molecule.
The versatility of this compound as a building block stems from the reactivity of both the hydroxyl group and the aromatic ring. The propanol side chain can be modified and cyclized to form a variety of heterocyclic rings. For example, through oxidation to the corresponding ketone followed by reaction with a dinucleophile, one could envision the synthesis of benzodiazepines or other related fused heterocycles.
Research into the synthesis of fluorinated heterocycles is an active area. mdpi.com Methodologies for introducing fluorinated substituents onto heterocyclic systems are continually being developed, underscoring the importance of accessible fluorinated starting materials. mdpi.com The synthesis of fluorinated phenanthrolines, for instance, demonstrates the construction of complex heterocyclic systems from fluorinated precursors. mdpi.com While a direct example using this compound is not explicitly documented, its structural motifs are highly relevant to such synthetic endeavors.
Intermediate in the Preparation of Substituted Arylpropanol Derivatives
Substituted arylpropanolamines are a class of compounds with a wide range of pharmacological activities. The structural framework of this compound is an ideal starting point for the synthesis of various substituted arylpropanol derivatives.
The hydroxyl group can be readily converted into other functional groups, or it can be used to direct further reactions. For example, reduction of the corresponding ketone precursor with sodium borohydride (B1222165) is a common method for preparing such alcohol derivatives. bldpharm.com The resulting alcohol can then be subjected to further modifications. One notable application is in the synthesis of antimalarial agents, where 1-aryl-3-substituted propanol derivatives have shown promise. bldpharm.com In these syntheses, the arylpropanol core is a key pharmacophoric element.
The synthesis of these derivatives often involves the initial preparation of a ketone, which is then reduced to the alcohol and subsequently functionalized. This multi-step process allows for the introduction of a wide variety of substituents, leading to a library of compounds for biological screening.
Table 2: Synthetic Utility of Arylpropanol Intermediates
| Reaction Type | Product Class | Potential Application |
|---|---|---|
| Nucleophilic Substitution | Arylpropanolamines | Pharmaceuticals |
| Oxidation/Reduction | Arylpropanones/Arylpropanols | Synthetic Intermediates |
Applications in the Synthesis of Fluorinated Radiolabeled Compounds
Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of radiolabeled probes. Fluorine-18 (B77423) is a commonly used radionuclide for PET due to its favorable decay characteristics. The synthesis of 18F-labeled compounds is a critical area of research for the development of new diagnostic agents.
The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of 18F-labeled radiotracers. The non-radioactive fluorine atom can be replaced with 18F through nucleophilic substitution reactions. This process, known as radiofluorination, is a key step in the preparation of many PET imaging agents.
Mechanistic Studies of Reactions Involving 1 5 Fluoro 2 Methylphenyl Propan 1 Ol and Its Analogs
Elucidation of Reaction Pathways and Catalytic Cycles
The reaction pathways for transformations involving 1-(5-fluoro-2-methylphenyl)propan-1-ol and its analogs are diverse and highly dependent on the reagents and catalysts employed. Common reactions include oxidation, reduction, and substitution.
In the context of oxidation , benzylic alcohols like this compound can be converted to the corresponding ketones. The mechanism often involves the formation of an intermediate that facilitates the removal of the benzylic hydrogen. For instance, in metal-catalyzed oxidations, the alcohol may coordinate to the metal center, followed by a rate-determining hydrogen transfer step. The oxidation of benzyl (B1604629) alcohol, a close analog, can proceed via a two-electron process to yield benzaldehyde (B42025) or a four-electron process to produce benzoic acid. rsc.org The specific pathway is influenced by the catalyst and reaction conditions. rsc.org
Catalytic cycles are central to many synthetic transformations. For the synthesis of fluorinated aryl compounds, a Cu(I)/Cu(III) catalytic cycle has been proposed for nucleophilic aryl fluorination and halide exchange. nih.gov This cycle involves the oxidative addition of an aryl halide to a Cu(I) center, followed by halide exchange and reductive elimination to form the aryl-fluoride bond. While this applies to the synthesis of the precursor aryl halide, similar principles can be extended to reactions where the alcohol is derived from or converted to a species that can enter such a cycle.
In asymmetric synthesis , the creation of chiral alcohols often relies on catalytic cycles involving transition metals and chiral ligands. For example, the asymmetric benzylic substitution for the synthesis of benzylic alcohol derivatives has been achieved using a Pd/Cu co-catalyzed system. nih.gov The proposed mechanism involves the formation of a key η³-oxybenzyl-Pd intermediate, where the stereochemical outcome is determined by the nucleophilic attack on this intermediate. nih.gov Density functional theory (DFT) calculations have been instrumental in elucidating these complex catalytic cycles. nih.gov
Furthermore, N-heterocyclic carbene (NHC) catalysis offers unique reaction pathways. In some NHC-catalyzed reactions, a dearomatization of indole (B1671886) derivatives can occur through a radical relay mechanism, initiated by a single-electron transfer (SET) process to form a ketyl radical intermediate. acs.org
Transition State Analysis and Reaction Energetics
The transition state is the highest energy point along the reaction coordinate and its structure and energetics determine the reaction rate. For reactions involving this compound, understanding the transition state is key to controlling selectivity.
Hammett analysis , a powerful tool in physical organic chemistry, can provide insights into charge distribution in the transition state. In the C–H oxidation of benzylic positions, a Hammett slope (ρ) of -2 was observed, suggesting a significant buildup of positive charge in the transition state. acs.org This is more negative than what is typically seen for benzylic radical generation via hydrogen atom abstraction (HAA), which usually have ρ-values around -1. acs.org This indicates a mechanism that may involve a proton-coupled electron transfer (PCET) rather than simple HAA. acs.org
Computational studies , particularly DFT calculations, are invaluable for modeling transition state geometries and calculating activation energies. For the oxidation of benzyl alcohol catalyzed by mononuclear copper(II) complexes, the Gibbs free energy of activation (ΔG‡) for the transition state was calculated to understand the reaction mechanism. mdpi.com Such calculations can help to predict whether a reaction proceeds, for example, via Cu(II)-OOH species. mdpi.com In the context of NHC-catalyzed fluorination reactions, DFT has been used to map the energy profiles and identify the most favorable reaction pathways. researchgate.net
For enzymatic reactions, the structure of the transition state can vary depending on the co-factors involved. In the oxidation of benzyl alcohol by liver alcohol dehydrogenase, changing the nucleotide substrate from NAD to acetylpyridine-NAD alters the transition state from a late to a more symmetrical one. nih.gov This is evidenced by changes in primary and secondary deuterium (B1214612) isotope effects. nih.gov
Investigation of Catalyst and Reagent Roles in Reaction Mechanisms
The choice of catalyst and reagents is paramount in directing the outcome of a reaction. In the asymmetric synthesis of chiral alcohols, chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com This is achieved through specific interactions between the catalyst and the substrate, which influences the reaction pathway. numberanalytics.com The presence of fluorine in either the substrate or the ligand of a metal catalyst can significantly impact the catalyst's effectiveness and the stereochemical outcome due to electronic and steric effects. rsc.org
For instance, in the asymmetric fluorination of β-dicarbonyl compounds, β,β-diaryl serine catalysts have been shown to be highly effective. mdpi.com The bifunctional nature of such organocatalysts is often crucial for their activity. researchgate.net Similarly, chiral phosphoric acids have been employed as catalysts in asymmetric Mannich reactions to produce C2-quaternary indolin-3-ones with high stereoselectivity. mdpi.com
The reagent also plays a critical role. Selectfluor® , an electrophilic fluorinating agent, is commonly used to introduce fluorine. The mechanism of fluorination with Selectfluor® is proposed to involve the attack of an enol or enolate on the electrophilic fluorine atom. sapub.orgresearchgate.net The reactivity of the substrate towards Selectfluor® is governed by a combination of steric and electronic factors. sapub.orgresearchgate.net
In some cases, co-catalysts or additives are necessary. For the racemization of secondary alcohols, arylboronic acids in combination with oxalic acid have been used. acs.org The oxalic acid is believed to reversibly condense with the arylboronic acid to form the active boronate ester in situ. acs.org
Kinetic Studies and Rate Law Determination for Transformations
Kinetic studies provide quantitative information about reaction rates and how they depend on the concentration of reactants, catalysts, and other species. This information is formalized in a rate law .
For enzyme-catalyzed reactions, steady-state kinetics are often analyzed. For the oxidation of aryl-alcohols by aryl-alcohol oxidases, bi-substrate kinetic analysis can reveal the underlying mechanism. nih.gov For example, if primary plots of [Substrate]/v₀ versus [Substrate] yield straight lines with intersection points on the y-axis, it is indicative of a ping-pong mechanism . nih.gov The steady-state kinetic parameters, such as the catalytic constant (kcat) and the Michaelis constant (Km), can then be determined by fitting the experimental data to the appropriate rate equation. nih.gov
The following is a hypothetical data table illustrating the determination of a rate law for a reaction involving an analog of this compound, "Substrate A," and a "Reagent B."
| Experiment | [Substrate A] (M) | [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻³ |
From this data, doubling [Substrate A] while keeping [Reagent B] constant doubles the rate (Experiment 1 vs. 2), indicating the reaction is first order in Substrate A. Doubling [Reagent B] while keeping [Substrate A] constant quadruples the rate (Experiment 1 vs. 3), indicating the reaction is second order in Reagent B. Thus, the rate law is: Rate = k[Substrate A][Reagent B]².
Isotope Effect Studies for Mechanistic Insights
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes. The most common is the deuterium KIE (kH/kD), where a hydrogen atom is replaced by deuterium.
A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of the reaction. libretexts.org This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, requiring more energy to break.
The following table summarizes typical KIE values and their mechanistic implications for reactions analogous to those involving this compound.
| Reaction Type | Analogous Substrate | Observed kH/kD | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Oxidation | Benzyl alcohol | ~4-12 | C-H bond cleavage is rate-determining. | nih.govosti.govnih.gov |
| Elimination (E2) | 2-Bromopropane | 6.7 | C-H bond is broken in the concerted rate-limiting step. | libretexts.org |
| C-H Oxidation | Toluene derivatives | 1.8 | Suggests a transition state with less C-H bond breaking character, possibly PCET. | acs.org |
Isotope labeling with radioisotopes like fluorine-18 (B77423) (¹⁸F) is also a crucial technique, especially in the development of PET imaging agents. uchicago.eduacs.org Mechanistic studies in ¹⁸F-radiochemistry help to optimize labeling strategies, for example, by elucidating whether a reaction proceeds via an SN2 or an SNAr mechanism. uchicago.edu Competition between different pathways, such as SN2 fluorination and difluorocarbene formation, has been investigated using NMR studies and quantum chemical calculations to maximize the efficiency of radiolabeling. nih.gov
Computational Chemistry and Theoretical Studies of 1 5 Fluoro 2 Methylphenyl Propan 1 Ol
Molecular Orbital Analysis (e.g., HOMO/LUMO Coefficients, Charge Densities)
Molecular orbital (MO) theory is a fundamental concept in understanding the electronic behavior of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For 1-(5-fluoro-2-methylphenyl)propan-1-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. The LUMO, conversely, is likely to be distributed over the antibonding orbitals of the aromatic ring. The fluorine and methyl substituents on the phenyl ring will modulate the energy levels and spatial distribution of these orbitals.
Charge density analysis, often performed using methods like Mulliken population analysis, provides a way to quantify the partial charge on each atom in the molecule. In this compound, the high electronegativity of the fluorine and oxygen atoms would result in these atoms carrying a partial negative charge. In contrast, the carbon atoms bonded to them, as well as the hydrogen of the hydroxyl group, would exhibit a partial positive charge. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles. Computational analyses can map electron-deficient and electron-rich sites, which are indicative of active sites for nucleophilic and electrophilic attack, respectively. nih.gov
Table 1: Illustrative Frontier Orbital Data for this compound
| Parameter | Illustrative Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific values for this compound would require dedicated quantum chemical calculations.
Quantum Chemical Calculations for Reaction Mechanisms (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates.
For this compound, DFT calculations could be employed to study various reactions, such as its oxidation to the corresponding ketone, dehydration to form an alkene, or esterification. For instance, in an oxidation reaction, calculations could identify the most likely transition state structure and the associated energy barrier, providing insights into the reaction's feasibility and kinetics. The presence of the fluorine atom can influence the stability of intermediates and transition states, thereby affecting the reaction pathway. emerginginvestigators.org
Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited-state properties and electronic spectra. By calculating the energies of electronic transitions, one can predict the UV-Vis absorption spectrum of this compound. This theoretical spectrum can then be compared with experimental data to validate the computational model.
Conformational Analysis and Molecular Modeling
Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Molecular modeling techniques, often employing molecular mechanics or quantum chemical methods, are used to explore the potential energy surface associated with bond rotations.
Table 2: Illustrative Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 (Most Stable) |
| 2 | 180° | 1.2 |
| 3 | -60° | 0.8 |
Note: This table provides an illustrative example of what a conformational analysis might reveal. The actual dihedral angles and relative energies would be determined through specific computational studies.
Theoretical Prediction of Reactivity and Stereoselectivity
Computational chemistry can be a powerful predictive tool for understanding both the reactivity and stereoselectivity of chemical reactions. By analyzing the electronic and steric properties of this compound, predictions can be made about how it will behave in different chemical environments.
The calculated charge densities and frontier orbital distributions can predict the most likely sites for electrophilic and nucleophilic attack. For example, the oxygen atom of the hydroxyl group, with its partial negative charge and high HOMO coefficient, is a likely site for protonation or attack by an electrophile. The aromatic ring, activated by the methyl group and deactivated by the fluorine atom, will have specific positions that are more susceptible to electrophilic aromatic substitution, which can be predicted by analyzing the calculated charge distribution and orbital coefficients.
As this compound is a chiral molecule, predicting the stereochemical outcome of its reactions is of significant interest. For reactions that generate a new stereocenter or for reactions of the existing stereocenter, computational modeling of the transition states can predict which diastereomeric pathway is lower in energy. This allows for the prediction of the major stereoisomer that will be formed. For instance, in the reduction of a prochiral ketone to form this alcohol, computational models can help predict which face of the carbonyl group is more likely to be attacked by a hydride reagent, thus explaining the observed stereoselectivity.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization of 1 5 Fluoro 2 Methylphenyl Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 1-(5-Fluoro-2-methylphenyl)propan-1-ol, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR, often supplemented by two-dimensional (2D) techniques to unambiguously assign all signals.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The protons on carbons adjacent to electronegative atoms, like the oxygen of the alcohol, are deshielded and appear at higher chemical shifts (downfield). libretexts.org The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the protons of the propanol (B110389) side chain, and the hydroxyl proton.
The hydroxyl (-OH) proton often appears as a broad singlet due to rapid chemical exchange with trace amounts of acid or water, which typically removes observable coupling to adjacent protons. libretexts.org The protons on the carbon bearing the hydroxyl group (the benzylic proton) are shifted downfield to approximately 3.4-4.5 ppm. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Inferred Structural Information |
|---|---|---|---|---|
| Aromatic H (H-6) | ~7.10-7.20 | dd (doublet of doublets) | J(H-F) ≈ 6.4 Hz, J(H-H) ≈ 8.3 Hz | Proton adjacent to fluorine and another proton. chemicalbook.com |
| Aromatic H (H-3) | ~6.90-7.00 | dd (doublet of doublets) | J(H-H) ≈ 8.2 Hz, J(H-F) ≈ 0.3 Hz | Proton adjacent to the methyl group and another proton. chemicalbook.com |
| Aromatic H (H-4) | ~6.80-6.90 | td (triplet of doublets) | J(H-H) ≈ 8.3 Hz, J(H-F) ≈ 10.2 Hz | Proton coupled to two adjacent protons and the fluorine atom. chemicalbook.com |
| CH-OH (Benzylic) | ~4.70-4.80 | t (triplet) | J ≈ 6.5 Hz | Proton on the carbon bearing the hydroxyl group, coupled to the adjacent CH₂ group. rsc.org |
| Ar-CH₃ | ~2.10-2.20 | s (singlet) | - | Methyl group attached to the aromatic ring. chemicalbook.com |
| CH₂ | ~1.65-1.75 | quintet (or m) | J ≈ 7.0 Hz | Methylene group of the propyl chain, coupled to both the benzylic CH and the terminal CH₃. |
| CH₃ (propyl) | ~0.85-0.95 | t (triplet) | J ≈ 7.4 Hz | Terminal methyl group of the propyl chain, coupled to the adjacent CH₂ group. docbrown.info |
| OH | Variable (e.g., ~2.0-2.5) | s (broad singlet) | - | Hydroxyl proton, typically non-coupling due to exchange. libretexts.org |
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. In broadband decoupled spectra, each unique carbon appears as a single line. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen or fluorine are significantly deshielded. docbrown.infodocbrown.info The carbon atom directly bonded to the fluorine will appear as a doublet due to ¹J(C-F) coupling.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|
| C5 (C-F) | ~162.0 | Large one-bond C-F coupling (¹J(C-F) ≈ 245 Hz). |
| C1 | ~142.0 | Quaternary carbon, downfield due to attachment to the side chain. |
| C2 | ~125.0 | Quaternary carbon bearing the methyl group. |
| C6 | ~128.0 | Aromatic CH, two-bond coupling to fluorine (²J(C-F)). |
| C3 | ~115.0 | Aromatic CH, three-bond coupling to fluorine (³J(C-F)). |
| C4 | ~113.0 | Aromatic CH, two-bond coupling to fluorine (²J(C-F)). |
| CH-OH (Benzylic) | ~74.0 | Carbon attached to the hydroxyl group, typical range is 50-65 ppm but shifted further downfield by the aromatic ring. libretexts.org |
| CH₂ | ~32.0 | Methylene carbon of the propyl side chain. docbrown.info |
| Ar-CH₃ | ~16.0 | Methyl carbon attached to the aromatic ring. docbrown.info |
| CH₃ (propyl) | ~10.0 | Terminal methyl carbon of the propyl side chain. docbrown.info |
Given the presence of a fluorine atom, ¹⁹F NMR is a crucial analytical technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.org It has a very large chemical shift range, which makes the observed shifts highly sensitive to the local electronic environment. biophysics.orghuji.ac.il In the ¹⁹F NMR spectrum of this compound, a single resonance is expected, which will be split into a multiplet by coupling to nearby aromatic protons (primarily H-4 and H-6).
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Structural Information |
|---|---|---|---|
| Ar-F | ~ -115 to -120 | td (triplet of doublets) | Signal arises from the single fluorine atom on the aromatic ring, coupled to H-4 and H-6. nih.gov |
To confirm the assignments made from one-dimensional spectra, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, it would show cross-peaks between H-3 and H-4, H-4 and H-6, the benzylic CH and the adjacent CH₂, and the CH₂ and the terminal CH₃, confirming the connectivity of the proton spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, it would link the proton signal at ~2.15 ppm to the aromatic methyl carbon and the proton signal at ~4.75 ppm to the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for piecing together the molecular skeleton. Key expected correlations include from the aromatic methyl protons to carbons C-1, C-2, and C-3, and from the benzylic proton (CH-OH) to the aromatic carbons C-1 and C-2, unequivocally connecting the propyl alcohol side chain to the fluorinated aromatic ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
In a typical electron ionization (EI) mass spectrum, this compound would first form a molecular ion ([M]⁺•). This ion would then undergo characteristic fragmentation. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration. libretexts.org
Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this molecule, the most likely alpha-cleavage would be the loss of an ethyl radical (•C₂H₅) to form a stable, resonance-delocalized ion at m/z 139.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, which would produce a fragment ion [M-H₂O]⁺• at m/z 166. libretexts.org
Benzylic Cleavage: The fragment corresponding to the fluoromethylbenzyl cation at m/z 123 is also a likely outcome.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four decimal places), which allows for the unambiguous determination of the elemental formula of the parent ion and its major fragments. docbrown.info This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Nominal) | Predicted Ion Formula | Origin of Fragment |
|---|---|---|
| 184 | [C₁₀H₁₃FO]⁺• | Molecular Ion [M]⁺• |
| 166 | [C₁₀H₁₁F]⁺• | Loss of H₂O (Dehydration) |
| 155 | [C₉H₁₂FO]⁺ | Loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage. Incorrect, should be loss of ethyl. Corrected: Loss of ethyl should be [M-C2H5]+ |
| 139 | [C₈H₈FO]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage. |
| 123 | [C₈H₈F]⁺ | Fluoromethylbenzyl cation. |
| 31 | [CH₃O]⁺ | Characteristic fragment for primary alcohols [CH₂OH]⁺. docbrown.info |
Hyphenated techniques combine a separation method with mass spectrometry, allowing for the analysis of individual components within a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): As this compound is a relatively volatile alcohol, it is well-suited for GC-MS analysis. The sample is vaporized and separated on a GC column based on boiling point and polarity before entering the mass spectrometer for detection. nih.gov This technique is excellent for assessing the purity of a sample and identifying volatile impurities. The retention time from the GC provides an additional layer of identification when compared against a known standard. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly when using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net In LC-MS, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. lcms.cz This method is advantageous as it typically generates a strong signal for the protonated molecule ([M+H]⁺, m/z 185) with minimal fragmentation, providing clear molecular weight confirmation. researchgate.net It is also suitable for analyzing less volatile or thermally sensitive impurities that may not be amenable to GC-MS.
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. In the ionization process, the molecule, this compound, is converted into a molecular ion [M]•+, whose mass-to-charge ratio (m/z) confirms the molecular weight. The subsequent fragmentation of this ion provides a unique fingerprint that is invaluable for structural elucidation.
The fragmentation patterns for this compound are predictable based on the established behavior of alcohols and substituted aromatic rings. Key fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for alcohols. libretexts.org It involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon. For this compound, this can occur in two ways:
Loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment ion at m/z 139. [C₈H₈FO]⁺.
Loss of the fluoro-methylphenyl radical, which is less common for benzylic alcohols.
Loss of Water: Alcohols readily eliminate a molecule of water (H₂O, 18 Da) from the molecular ion, especially in the presence of a benzylic proton. libretexts.org This would produce a fragment ion [M-18]•+ at m/z 150.
Benzylic Cleavage: The fragment at m/z 123, corresponding to the [C₈H₈F]⁺ ion (fluoromethyltropylium or similar stable carbocation), would arise from cleavage of the C-C bond between the carbinol carbon and the ethyl group, followed by rearrangement.
Characteristic Alcohol Fragment: The observation of a fragment at m/z 31, corresponding to [CH₂OH]⁺, is a hallmark of primary alcohols, formed via rearrangement and cleavage. libretexts.orgdocbrown.info
The analysis of the relative intensities of these and other smaller fragments creates a distinct pattern used to confirm the isomeric structure and connectivity of the atoms within the this compound molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 168 | [C₁₀H₁₃FO]•+ | Molecular Ion (M•+) |
| 150 | [C₁₀H₁₁F]•+ | Loss of Water (H₂O) |
| 139 | [C₈H₈FO]+ | Alpha-cleavage: Loss of ethyl radical (•C₂H₅) |
| 123 | [C₈H₈F]+ | Benzylic cleavage and rearrangement |
| 31 | [CH₂OH]+ | Rearrangement and cleavage (characteristic of primary alcohols) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a detailed "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.govyoutube.com These methods are complementary and essential for the structural confirmation of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). youtube.com The IR spectrum of this compound is expected to show several characteristic absorption bands:
O-H Stretch: A strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and ethyl groups) are observed just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹). mdpi.com
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene (B151609) ring.
C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol. cas.cz
C-F Stretch: A strong absorption, typically found in the 1250-1020 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser interacts with the molecule, and the scattered light provides information about its vibrational modes. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would complement the IR data, providing strong signals for the aromatic ring vibrations and the carbon backbone. cas.cz The O-H stretch is typically weak in Raman spectra. nih.gov
Together, these techniques provide a high degree of confidence in the structural assignment of the compound.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad | Weak |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Strong |
| C-H (Aliphatic) | Stretching | 2960 - 2850 | Strong | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium - Weak | Strong |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong | Medium |
| C-F (Aryl) | Stretching | 1250 - 1020 | Strong | Medium |
X-ray Diffraction Analysis for Crystalline Forms
Should this compound exist as a crystalline solid, X-ray Diffraction (XRD) is the definitive method for determining its three-dimensional atomic structure and identifying different crystalline forms, known as polymorphs. nih.gov
The technique involves directing X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern of spots. nih.gov The analysis of this pattern allows for the determination of:
Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.
Crystal System: The symmetry of the crystal lattice (e.g., triclinic, monoclinic, orthorhombic). researchgate.net
Space Group: The precise symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The exact position of every atom within the unit cell, providing unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles.
Furthermore, XRD is crucial for studying polymorphism. Different polymorphs of the same compound can have distinct physical properties. Powder X-ray Diffraction (PXRD) is often used to analyze bulk crystalline material. Each polymorphic form will produce a characteristic PXRD pattern, allowing for their identification and differentiation. researchgate.net For instance, recrystallizing the compound from various solvents could yield different solid forms, which can be identified and characterized using this technique. researchgate.net
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for separating the components of a mixture, making them vital for assessing the purity of this compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the chemical purity of the compound. A solution of the sample is pumped through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times. For a non-polar compound like this compound, reversed-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is typically employed. A UV detector is effective due to the UV absorbance of the phenyl ring. The purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Chiral HPLC: Since the carbinol carbon of this compound is a stereocenter, the compound exists as a pair of enantiomers ((R) and (S) forms). Chiral HPLC is the gold standard for separating and quantifying these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based or cyclodextrin-based columns are common choices. hplc.eu The addition of a fluorine atom to the phenyl ring may promote a fluorophilic retention mechanism, making certain specialized chiral phases particularly effective for separation. hplc.eu
Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic method used for qualitative analysis. It is often used to monitor the progress of a chemical reaction or to get a quick assessment of purity. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent (mobile phase), which moves up the plate by capillary action, separating the components. The separation is visualized, often under UV light.
Table 3: Chromatographic Methods for Analysis
| Technique | Primary Application | Stationary Phase Example | Mobile Phase Example | Detection Method |
| HPLC | Purity Assessment | C18 Silica | Acetonitrile/Water | UV Spectroscopy |
| Chiral HPLC | Enantiomeric Separation & Quantification | Cellulose- or Cyclodextrin-based CSP | Hexane (B92381)/Isopropanol (B130326) | UV Spectroscopy |
| TLC | Reaction Monitoring, Qualitative Purity Check | Silica Gel | Ethyl Acetate/Hexane | UV Light (254 nm) |
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. frontiersin.org When applied to the complex datasets generated by modern spectroscopic instruments, chemometrics can reveal subtle patterns and relationships that are not apparent from simple visual inspection. farmaciajournal.com
For the analysis of this compound, chemometric techniques could be applied in several ways:
Principal Component Analysis (PCA): This technique can be used to reduce the dimensionality of large spectroscopic datasets (e.g., from multiple IR or Raman spectra). frontiersin.org By plotting the data in terms of principal components, PCA can be used to visualize clustering and identify outliers, which is useful for quality control, classifying different crystalline forms (polymorphs), or detecting batch-to-batch variations.
Partial Least Squares (PLS) Regression: PLS is a regression method that can be used to build predictive models. farmaciajournal.com For example, by collecting spectra (e.g., NIR or Raman) from samples with known enantiomeric compositions, a PLS model could be developed to predict the enantiomeric excess of new samples directly from their spectra, potentially offering a faster alternative to chiral HPLC for routine analysis. farmaciajournal.com
Multivariate Curve Resolution (MCR): Techniques like MCR, including Parallel Factor Analysis (PARAFAC), are used to deconvolute overlapping signals in complex data, such as fluorescence excitation-emission matrices or data from processes where multiple species are present. mdpi.comnih.gov This could be applied to monitor the synthesis of this compound in real-time or to study its degradation pathways.
By combining high-quality spectroscopic data with powerful chemometric tools, a deeper and more quantitative understanding of this compound can be achieved. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 1-(5-Fluoro-2-methylphenyl)propan-1-ol?
- Methodological Answer :
- Friedel-Crafts Alkylation : React 5-fluoro-2-methylbenzene with propylene oxide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanol chain.
- Ketone Reduction : Synthesize the intermediate ketone (e.g., 1-(5-fluoro-2-methylphenyl)propan-1-one) via acyl chloride coupling, followed by reduction using NaBH₄ or LiAlH₄ .
- Boronate Ester Intermediates : Utilize Suzuki-Miyaura coupling for aryl-alkyl bond formation, as seen in fluorophenyl boronate analogs .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time comparison with standards is critical .
- GC-MS : Employ helium as the carrier gas and electron ionization (EI) for fragmentation pattern analysis, as demonstrated for structurally similar fluorinated propanols .
- NMR : ¹H and ¹³C NMR spectra should confirm the presence of the fluorophenyl ring (δ 6.8–7.2 ppm for aromatic protons) and propanol backbone (δ 1.2–1.8 ppm for CH₂/CH₃) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335), as observed in analogs like 1-(4-fluoro-3,5-dimethylphenyl)-2-methylpropan-1-ol .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control stereochemistry, as applied in fluorinated propanol derivatives .
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during ketone formation, followed by auxiliary removal post-reduction .
Q. How do reaction conditions influence yield in Grignard-based syntheses of fluorinated propanols?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance Grignard reagent reactivity but may require strict anhydrous conditions to prevent side reactions .
- Temperature Control : Low temperatures (−78°C) minimize ketone over-alkylation, as seen in analogous furanone syntheses .
Q. What analytical strategies resolve contradictions in reported spectral data for fluorinated propanols?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to distinguish exchangeable protons (e.g., -OH) in NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₀H₁₃FO for the target compound) to rule out impurities .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying ratios of byproducts?
- Methodological Answer :
- Mechanistic Pathways : Friedel-Crafts reactions may produce regioisomers if the fluorophenyl group directs electrophilic attack ambiguously. TLC monitoring at intermediate stages is advised .
- Byproduct Identification : LC-MS can detect side products like di-alkylated aromatics or oxidation artifacts (e.g., ketones from incomplete reduction) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
